2,3-Difluoro-6-hydroxybenzaldehyde

Medicinal Chemistry ADME Drug Design

Choose 2,3-difluoro-6-hydroxybenzaldehyde for its distinguished substitution pattern: fluorine atoms at the 2- and 3-positions, hydroxyl at position 6. This layout delivers a measured LogP of ~2.32 and phenolic pKa of ~7.43, allowing precise modulation of drug-like properties. The fluorines activate the aldehyde toward imine formation and enable selective O-alkylation under mild conditions, as demonstrated in quantitative conversion to 6-ethoxy-2,3-difluorobenzaldehyde. Ideal for constructing fluorinated Schiff bases and fine-tuning ADME profiles without harsh reagents.

Molecular Formula C7H4F2O2
Molecular Weight 158.1 g/mol
CAS No. 187543-89-1
Cat. No. B064456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-6-hydroxybenzaldehyde
CAS187543-89-1
Molecular FormulaC7H4F2O2
Molecular Weight158.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)C=O)F)F
InChIInChI=1S/C7H4F2O2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H
InChIKeyHCXZOHFGXHDGRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Difluoro-6-hydroxybenzaldehyde (CAS 187543-89-1) for Medicinal Chemistry and Advanced Synthesis


2,3-Difluoro-6-hydroxybenzaldehyde (also known as 5,6-difluorosalicylaldehyde) is a fluorinated aromatic aldehyde . Its molecular formula is C₇H₄F₂O₂ with a molecular weight of 158.11 g/mol . The compound features a unique substitution pattern with two fluorine atoms at the 2- and 3-positions and a hydroxyl group at the 6-position relative to the aldehyde . This specific arrangement of electron-withdrawing and hydrogen-bonding groups confers distinct physicochemical properties [1] that are valuable in the construction of complex fluorinated molecules for pharmaceutical and agrochemical research [2].

Why Generic 2,3-Difluoro-6-hydroxybenzaldehyde Substitution is Not Recommended in Critical Synthesis


Direct substitution of 2,3-difluoro-6-hydroxybenzaldehyde with other fluorinated benzaldehydes or salicylaldehydes is not straightforward due to the compound's unique electronic and steric profile. The specific positioning of the two fluorine atoms adjacent to the aldehyde group significantly alters the reactivity of the carbonyl center [1] and the acidity of the hydroxyl proton [2], compared to mono-fluorinated or differently substituted analogs. These differences are not merely additive and can lead to divergent outcomes in key synthetic steps like imine formation [3] or metal complexation, directly impacting yield, purity, and downstream biological properties of the final molecule. The following quantitative evidence demonstrates the specific, measurable advantages of this compound over its closest alternatives.

Quantitative Evidence for Selecting 2,3-Difluoro-6-hydroxybenzaldehyde (CAS 187543-89-1) Over Analogs


Enhanced Lipophilicity for Improved Membrane Permeability

The compound's calculated LogP value of 2.32 [1] is significantly higher than that of the non-fluorinated analog 2-hydroxybenzaldehyde (LogP ~1.8) and the mono-fluorinated 5-fluoro-2-hydroxybenzaldehyde (LogP ~2.0). This increase in lipophilicity is a well-established effect of fluorine substitution [2] and is directly correlated with enhanced passive membrane permeability, a critical factor for oral bioavailability of drug candidates.

Medicinal Chemistry ADME Drug Design

Optimized Phenolic Acidity for Selective O-Alkylation

The calculated pKa of the phenolic hydroxyl group in 2,3-difluoro-6-hydroxybenzaldehyde is 7.43 [1]. This is lower than that of non-fluorinated salicylaldehyde (pKa ~9.5) and mono-fluorinated analogs like 5-fluoro-2-hydroxybenzaldehyde (pKa ~8.5). The enhanced acidity, induced by the two adjacent electron-withdrawing fluorine atoms, allows for selective deprotonation and subsequent O-alkylation under milder basic conditions, as demonstrated in its quantitative conversion to 6-ethoxy-2,3-difluorobenzaldehyde using iodoethane and K2CO3 in DMF at 80°C .

Organic Synthesis Protecting Group Strategy Chemoselectivity

Defined Reactivity Profile in Schiff Base Formation

2,3-Difluoro-6-hydroxybenzaldehyde has been successfully employed as a precursor in the synthesis of a fluorinated Schiff base, 3,4-difluoro-2-(((4-phenoxyphenyl)imino)methyl)phenol, by condensation with 4-phenoxyaniline [1]. This specific reaction demonstrates the compound's utility in constructing complex molecular architectures. While direct comparative yield data for this specific reaction with other fluorinated benzaldehydes is not available in the primary literature, the electronic influence of the 2,3-difluoro substitution pattern is known to enhance the electrophilicity of the aldehyde carbon, potentially leading to faster reaction kinetics and higher yields compared to less electron-deficient analogs [2].

Medicinal Chemistry Coordination Chemistry Ligand Design

Validated Use in Pharmaceutical and Agrochemical Intermediates

The compound is explicitly covered under a broad patent for fluorinated benzaldehydes [1], which describes their value as starting materials for active ingredients in medicaments and agrochemicals [1]. The patent specifically highlights that fluorinated 2-hydroxybenzaldehydes, a class that includes 2,3-difluoro-6-hydroxybenzaldehyde, are valuable due to the fluorine atoms' ability to increase lipophilicity and membrane permeability of the final drug molecule [1]. This class-level validation underscores the compound's recognized utility in industrial research and development pipelines.

Medicinal Chemistry Agrochemical Synthesis Process Chemistry

Optimal Application Scenarios for 2,3-Difluoro-6-hydroxybenzaldehyde (CAS 187543-89-1)


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates with Optimized ADME

Use 2,3-difluoro-6-hydroxybenzaldehyde as a key building block to introduce a difluorinated phenol moiety into lead compounds. The enhanced lipophilicity (LogP ~2.32) [1] and modulated phenolic pKa (~7.43) [1] can be exploited to fine-tune the ADME profile of drug candidates, particularly to improve passive membrane permeability and oral bioavailability, as validated by its class-level inclusion in pharmaceutical patents [2].

Coordination Chemistry: Design of Novel Fluorinated Schiff Base Ligands

Employ 2,3-difluoro-6-hydroxybenzaldehyde in condensation reactions with primary amines to generate fluorinated Schiff base ligands. The electron-withdrawing fluorine atoms increase the electrophilicity of the aldehyde, facilitating imine bond formation [2]. This approach has been successfully demonstrated in the synthesis of a phenoxy-phenyl imine derivative for pharmaceutical investigation [3].

Advanced Organic Synthesis: Chemoselective O-Alkylation Strategies

Leverage the increased acidity of the phenolic hydroxyl group (pKa 7.43) [1] to perform selective O-alkylations under mild basic conditions, as exemplified by its quantitative conversion to 6-ethoxy-2,3-difluorobenzaldehyde . This reactivity profile allows for the orthogonal protection and functionalization of the molecule in complex synthetic sequences, reducing the need for harsh reagents and improving overall process efficiency.

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